molecular formula C18H16FNO3 B6411166 4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261935-90-3

4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411166
CAS No.: 1261935-90-3
M. Wt: 313.3 g/mol
InChI Key: ZMAJPTAPDIYBBE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a fluorinated aromatic compound with a pyrrolidine moiety This compound is of interest due to its unique chemical structure, which imparts specific physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, reagents, and catalysts is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety can also contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(pyrrolidinylcarbonylphenyl)benzoic acid
  • 4-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
  • 4-Fluoro-2-(3-piperidinylcarbonylphenyl)benzoic acid

Uniqueness

4-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrrolidine moiety. The fluorine atom can significantly alter the compound’s electronic properties, making it more reactive or stable under certain conditions. The pyrrolidine moiety can enhance the compound’s biological activity by facilitating specific interactions with molecular targets.

Properties

IUPAC Name

4-fluoro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-14-6-7-15(18(22)23)16(11-14)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJPTAPDIYBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692096
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-90-3
Record name 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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